molecular formula C21H34O14 B2823731 Rehmannioside C CAS No. 81720-07-2

Rehmannioside C

Cat. No. B2823731
CAS RN: 81720-07-2
M. Wt: 510.489
InChI Key: MITBZAODGSBUIS-VVZMIXKBSA-N
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Description

Rehmannioside C is an iridoid glucoside isolated from Radix Rehmanniae Praeparata . It has been shown to have anti-cancer effects on human breast cancer cells in vitro by inhibiting protein synthesis and inducing apoptosis . It also has hypotensive properties and can be used as a dietary supplement for lowering blood pressure .


Molecular Structure Analysis

The molecular formula of this compound is C21H34O14 . The molecular weight is 510.49 . The structure of this compound includes a terpenoid backbone, which is a common feature of iridoids .


Physical And Chemical Properties Analysis

This compound is a solid substance with a white to light yellow color . It is soluble in DMSO at a concentration of 100 mg/mL .

Scientific Research Applications

1. Neuroprotective Effects in Vascular Dementia

  • Rehmannioside A, a component of Rehmannia Radix, has shown protective effects against cognitive deficits in rats with vascular dementia. This includes reducing oxidative stress, inflammatory response, and apoptosis in the hippocampus, potentially through the activation of nuclear erythroid related factor-2 and inactivation of nuclear factor-κB and Caspase-3 (Sun, Shen, & Ma, 2019).

2. Potential in Treating Diabetic Nephropathy

  • Rehmannioside A demonstrates potential as a therapeutic agent for diabetic nephropathy. It enhances the survival of renal tubular epithelial cells under high glucose conditions, inhibiting apoptosis and oxidative stress, potentially by inhibiting the MAPK pathway (Huai, Yang, Xu, & Wang, 2022).

3. Role in Absorption Mechanisms in Traditional Chinese Medicine

  • Studies on the absorption mechanisms of traditional Chinese medicine formulations reveal the interaction of Rehmannioside D with other components, influencing the absorption and therapeutic effectiveness of the formulations (Yang, Zhai, Wang, et al., 2021).

4. Anti-Depressant Potential

  • Network pharmacology analysis has identified Rehmannioside C as one of the key anti-depression components in Rehmanniae Radix. This component interacts with multiple targets and is involved in various signaling pathways related to depressive disorders (Han, Yue, Li, et al., 2022).

5. Role in Spinal Cord Injury Repair

  • While primarily focused on Rehmannioside A, research indicates the potential of Rehmanniosides for spinal cord injury repair. They demonstrate effects such as inhibiting the release of pro-inflammatory mediators and promoting neuronal protection, suggesting a wider therapeutic application for Rehmanniosides (Xiao, Wang, Yang, et al., 2020).

Future Directions

Rehmannioside C has shown promising results in preclinical studies for its anti-cancer and hypotensive effects . Future research could focus on further elucidating its mechanism of action and evaluating its potential therapeutic applications in clinical trials.

Mechanism of Action

Target of Action

Rehmannioside C, an iridoid glucoside isolated from Radix Rehmanniae Praeparata , primarily targets the Nuclear Factor Kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . These pathways play a crucial role in regulating immune responses and inflammation .

Mode of Action

This compound interacts with its targets to modulate their activity. It activates the NF-κB and MAPK signaling pathways, which in turn reduces the production of pro-inflammatory cytokines . This interaction results in an anti-inflammatory response, making this compound beneficial in the treatment of diseases with an inflammatory component .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of the NF-κB, MAPK, glycolysis, Protein kinase B-serine/threonine kinase 1 signaling, regulation of autophagy, and Transforming growth factor-beta signaling pathways . These pathways are crucial for various cellular processes, including inflammation, cell growth, and apoptosis .

Pharmacokinetics

A study on radix rehmanniae, which contains this compound, showed that after oral administration, the active compounds were rapidly absorbed and excreted . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. By activating the NF-κB and MAPK signaling pathways, it reduces the production of pro-inflammatory cytokines . This leads to a decrease in inflammation, which can be beneficial in the treatment of various diseases, including liver diseases and psoriasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of ischemic stroke, Rehmannioside A, a compound similar to this compound, was found to improve cognitive impairment and alleviate ferroptosis via activating the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway . This suggests that the cellular environment, particularly the presence of oxidative stress, can influence the action of this compound.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5-hydroxy-7-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O14/c1-21(35-20-17(30)15(28)13(26)10(6-23)33-20)4-8(24)7-2-3-31-18(11(7)21)34-19-16(29)14(27)12(25)9(5-22)32-19/h2-3,7-20,22-30H,4-6H2,1H3/t7-,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-,19-,20+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITBZAODGSBUIS-YSCABPIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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